Product packaging for 3,4-Dichloropicolinic acid(Cat. No.:CAS No. 959578-03-1)

3,4-Dichloropicolinic acid

Cat. No.: B1333705
CAS No.: 959578-03-1
M. Wt: 192 g/mol
InChI Key: AFZMKBLOQNTBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloropicolinic acid is a chlorinated derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. As a member of the picolinic acid family, it serves as a versatile synthetic intermediate in organic chemistry. Picolinic acid derivatives are known for their role as key precursors in the synthesis of various pharmaceuticals and agrochemicals . Chlorinated heterocyclic compounds, in particular, represent a significant class of molecules in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine atoms . Researchers utilize related trichloropicolinic acids as important raw materials and intermediates in organic synthesis . This compound is provided strictly for research and development purposes. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO2 B1333705 3,4-Dichloropicolinic acid CAS No. 959578-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMKBLOQNTBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 3,4-Dichloropicolinic Acid

Chlorination routes are a fundamental approach in the synthesis of halogenated organic compounds. This can involve the direct chlorination of a parent molecule or the modification of an already chlorinated intermediate.

Currently, specific and detailed methodologies for the direct chlorination of picolinic acid to yield this compound using common chlorinating agents such as chlorine gas, thionyl chloride, or phosphorus pentachloride are not extensively documented in readily available scientific literature. The synthesis of related compounds, such as 3-chloropicolinic acid, can be achieved through the acid hydrolysis of precursors like 3-chloro-2-(trichloromethyl)pyridine, but this highlights a multi-step process rather than direct chlorination of the parent acid. chempanda.com

A documented pathway for producing this compound involves a multi-step synthesis starting from a substituted pyridine (B92270) precursor. One such method provides for the creation of 3,4-substituted 2-pyridine carboxylic acids. google.com An example outlined in patent literature describes the synthesis of 3,4-dichloropyridine-2-formic acid (an alternative name for this compound). The process involves the hydrolysis of a pyridine ester compound, which is dissolved in a solvent before an alkaline solution is added. Following the reaction, the pH is adjusted with an acid solution to yield the final this compound product. google.com

While specific electrochemical synthesis routes for this compound are not well-documented, the electrochemical synthesis of its isomer, 3,6-Dichloropicolinic acid , is a well-researched area. This process serves as an important case study for the electrochemical hydrodechlorination of highly chlorinated picolinic acids and is presented here to illustrate the methodology. The primary precursor for this process is 3,4,5,6-tetrachloropicolinic acid. researchgate.net

The industrial-scale electrochemical synthesis of 3,6-Dichloropicolinic acid has been successfully carried out in a tank-type undivided electrolytic cell. researchgate.net The performance of this synthesis is highly dependent on key operational parameters. Research indicates that the reduction of the precursor is favored by increasing the temperature and the flow rate of the electrolyte. researchgate.net

A Chinese patent describes a two-stage electrolytic reaction in an alkaline aqueous solution. google.com The first stage is conducted at a pH of 8.5–11, followed by a second stage at a more alkaline pH of 13–13.5 after an intermediate trichloropyridine formate (B1220265) is produced. google.com This method is noted to improve the solubility of the reactant and quicken the reaction velocity. google.com

Below is a table summarizing the optimized parameters from industrialization tests for the synthesis of 3,6-Dichloropicolinic acid . researchgate.net

ParameterValue
Cathode MaterialSilver
Temperature313 K
Electrolyte Flow Rate6 cm·s⁻¹
NaOH Concentration8% (mass)
Precursor Concentration5% (mass)
Cathode Current Density600 A·m⁻²

Under these conditions, high efficiency and yield were achieved for the production of the 3,6-isomer. researchgate.net

Performance MetricResult
Current Efficiency>76%
Precursor Conversion Ratio>99%
Yield of 3,6-Dichloropicolinic acidUp to 90%
Product Purity>95%

The principal precursor for the electrochemical synthesis of 3,6-Dichloropicolinic acid is 3,4,5,6-tetrachloropicolinic acid or its salt. researchgate.netgoogle.com The process involves a reductive hydrodechlorination, where chlorine atoms are selectively removed from the pyridine ring and replaced with hydrogen atoms. This electrochemical method has become a primary commercial production route, largely replacing older chemical methods that required hazardous reagents like hydrazine (B178648) and cyanide. researchgate.net The electrochemical approach offers the advantages of high yield (>90%) and high product purity (>95%). researchgate.net

Electrochemical Synthesis Approaches

Electrode Materials and Catalytic Mechanisms (e.g., silver cathode, Pd/C, Pt/C, Raney nickel)

Electrochemical synthesis has emerged as a primary method for producing dichloropicolinic acids, valued for its high yield and purity. researchgate.net The choice of electrode material is critical to the efficiency and selectivity of the dechlorination process.

Catalytic hydrogenation also employs specific metals to facilitate dechlorination. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney nickel are commonly used in these processes. For instance, Raney Nickel has been utilized for chlorine removal in the synthesis of pyridine derivatives. researchgate.net These catalysts provide a surface for the adsorption of both the substrate and hydrogen gas, lowering the activation energy required for the reductive removal of chlorine atoms.

Catalytic Hydrogenation for Selective Dechlorination (e.g., of 4-amino-3,5,6-trichloropicolinic acid)

Catalytic hydrogenation is a clean and environmentally friendly method for selectively removing chlorine atoms from a pyridine ring. google.com This technique is employed in the synthesis of 4-amino-3,6-dichloropicolinic acid (aminopyralid) from 4-amino-3,5,6-trichloropicolinic acid (picloram). google.com The process involves reacting the trichloro-precursor with hydrogen gas in the presence of a catalyst under specific temperature, pressure, and pH conditions. google.com This method is highly selective, targeting the removal of a specific chlorine atom. google.com A significant advantage of this approach is the avoidance of hazardous reducing agents like hydrazine, making it a more moderate and operationally simple process suitable for industrial-scale production with minimal environmental emissions. google.com

Hydrolysis-Reduction Dechlorination of Cyanopyridine Derivatives

Another synthetic route involves the hydrolysis-reduction dechlorination of highly chlorinated cyanopyridine precursors, such as 2-cyano-3,4,5,6-tetrachloropyridine. researchgate.netresearchgate.net This two-step process first involves the hydrolysis of the cyano (-CN) group into a carboxylic acid (-COOH) group. The subsequent step is a reduction reaction to remove two of the chlorine atoms, yielding a dichloropicolinic acid. While this method benefits from low-priced raw materials and relatively simple equipment, it has been largely superseded by electrochemical methods in commercial production. researchgate.netresearchgate.net The primary reason for its decline is the necessary use of hazardous materials such as hydrazine and cyanide in the process. researchgate.netresearchgate.net

Comparison of Synthetic Efficiencies and Industrial Viability

The various synthetic routes to dichloropicolinic acids exhibit significant differences in efficiency, cost, safety, and environmental impact, which are key factors for industrial viability.

Synthetic Method Typical Yield Purity Advantages Disadvantages Industrial Viability
Electrochemical Synthesis >90% researchgate.net~95% researchgate.netHigh yield and purity, avoids many hazardous reagents. researchgate.netRequires specialized electrolytic equipment, energy consumption. researchgate.netHigh; becoming the main commercial method. researchgate.netresearchgate.net
Catalytic Hydrogenation High (not specified)High (not specified)Clean, environmentally friendly, moderate conditions, avoids toxic reagents. google.comRequires handling of hydrogen gas under pressure, catalyst cost.High; suitable for industrialized mass production. google.com
Hydrolysis-Reduction 70-80% researchgate.netresearchgate.netGood (not specified)Low price of raw materials, simple equipment. researchgate.netresearchgate.netUse of highly toxic hydrazine and cyanide. researchgate.netresearchgate.netLow; largely replaced by safer methods. researchgate.netresearchgate.net

Electrochemical synthesis is increasingly favored for commercial production due to its exceptionally high yield and product purity. researchgate.net Catalytic hydrogenation presents a strong, environmentally sound alternative that aligns with green chemistry principles, making it highly suitable for industrialization. google.com The hydrolysis-reduction pathway, despite offering good yields and low initial material costs, is now considered less viable for large-scale production due to the significant safety and environmental hazards associated with its reagents. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization

The chemical behavior of this compound is characterized by the reactivity of its carboxylic acid group and the two chlorine substituents on the pyridine ring.

Nucleophilic Substitution Reactions (e.g., with amines, alcohols)

The chlorine atoms attached to the pyridine ring of this compound are susceptible to nucleophilic substitution. In these reactions, a nucleophile displaces one or both of the chloride ions.

With amines, the lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbon atom bonded to a chlorine. youtube.com This can lead to the formation of amino-picolinic acid derivatives. The reaction can be difficult to control, as the initial product, a secondary amine, can react further with the starting material, potentially leading to a mixture of products, including tertiary amines and quaternary ammonium (B1175870) salts. youtube.com

Reactions with alcohols to form ether derivatives are also possible. Because alcohols are weak nucleophiles, the reaction typically requires basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile. libretexts.org Alternatively, the hydroxyl group of the alcohol can be converted into a better leaving group to facilitate the substitution. ntu.ac.uk Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free synthetic route. nih.gov

Hydrolysis Reactions (under acidic or basic conditions)

Under acidic conditions, the hydrolysis of an ester derivative is a reversible equilibrium process. nih.gov The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com

Under basic conditions, hydrolysis (saponification) is an irreversible reaction. nih.gov A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid by the base, forming a stable carboxylate salt. youtube.com To obtain the final carboxylic acid product from basic hydrolysis, a subsequent acidification step is required. youtube.com The chlorine atoms on the pyridine ring are generally stable and resistant to hydrolysis under typical acidic or basic conditions. viu.ca

Oxidation and Reduction Reactions

The chemical behavior of this compound in oxidation and reduction reactions is dictated by its constituent functional groups: the pyridine ring and the carboxylic acid moiety. While specific studies detailing the oxidation and reduction of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the established chemistry of pyridinecarboxylic acids and related chlorinated aromatic compounds.

Oxidation Reactions

The pyridine ring of this compound is generally resistant to oxidation due to its electron-deficient nature, a characteristic further amplified by the presence of two electron-withdrawing chlorine atoms. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule rather than a selective transformation.

The carboxylic acid group is already in a high oxidation state. libretexts.org Therefore, further oxidation typically results in decarboxylation, leading to the loss of the carboxyl group as carbon dioxide. libretexts.org This process, known as halodecarboxylation when a halogen is introduced, can be initiated by certain reagents. For instance, the Hunsdiecker reaction, which involves the silver salt of a carboxylic acid and a halogen, leads to the replacement of the carboxyl group with a halogen atom. libretexts.orgacs.org While not a direct oxidation of the ring, it represents a transformation of the carboxylic acid group under oxidative conditions.

The synthesis of pyridine carboxylic acids often involves the oxidation of the corresponding alkylpyridines. For example, isonicotinic acid is commercially produced by the oxidation of 4-picoline. wikipedia.org This suggests that if a methyl group were present on the pyridine ring of a related precursor, it could be oxidized to a carboxylic acid to form a dichloropicolinic acid derivative.

Reduction Reactions

The reduction of this compound can target either the carboxylic acid group or the pyridine ring, depending on the reducing agent and reaction conditions.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. libretexts.orglibretexts.orgchemguide.co.uk The reaction with LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon. libretexts.org This reduction would yield (3,4-dichloropyridin-2-yl)methanol. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. chemguide.co.uk

Reduction of the Pyridine Ring: Catalytic hydrogenation can be employed to reduce the pyridine ring. The choice of catalyst and reaction conditions determines the extent of reduction. For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium results in the removal of the chlorine atoms to yield pyridine-4-carboxylic acid. researchgate.net Conversely, using a platinum catalyst (Adams' catalyst) in glacial acetic acid leads to the reduction of both the pyridine ring and the removal of the chlorine atoms, forming piperidine-4-carboxylic acid. researchgate.net It is plausible that similar transformations could be achieved with this compound, leading to either dechlorination or complete saturation of the pyridine ring to a piperidine (B6355638) derivative.

The following table summarizes the expected products from the reduction of this compound based on general principles of organic chemistry.

Reagent/ConditionFunctional Group TargetedExpected Product
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid(3,4-dichloropyridin-2-yl)methanol
Catalytic Hydrogenation (e.g., Ni, alkaline)Chlorine atomsPicolinic acid
Catalytic Hydrogenation (e.g., Pt, acidic)Pyridine Ring and Chlorine atomsPiperidine-2-carboxylic acid

Influence of Substituents on Reactivity (e.g., electron-withdrawing chlorine atoms)

The reactivity of this compound is significantly influenced by the electronic properties of the two chlorine atoms attached to the pyridine ring. Chlorine is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect plays a crucial role in the chemical behavior of the molecule.

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. The addition of two chlorine atoms further depletes the electron density of the ring. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution reactions. Any such reaction would likely require harsh conditions and would be directed to specific positions based on the combined directing effects of the nitrogen atom, the carboxylic acid group, and the chlorine atoms.

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the chlorine substituents, makes it more susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. In the case of this compound, the chlorine atoms can potentially act as leaving groups in the presence of strong nucleophiles. The rate and regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions.

The electron-withdrawing chlorine atoms also have a pronounced effect on the acidity of the carboxylic acid group. By pulling electron density away from the carboxylate group, they stabilize the conjugate base (3,4-dichloropicolinate) that is formed upon deprotonation. This stabilization makes the loss of a proton more favorable, resulting in a lower pKₐ value compared to the unsubstituted picolinic acid. Therefore, this compound is a stronger acid than picolinic acid.

The following table provides a qualitative comparison of the reactivity of picolinic acid and this compound.

PropertyPicolinic AcidThis compoundInfluence of Chlorine Atoms
Acidity (pKₐ) HigherLowerIncreased acidity due to stabilization of the conjugate base.
Susceptibility to Electrophilic Aromatic Substitution LowVery LowDecreased reactivity due to electron withdrawal from the pyridine ring.
Susceptibility to Nucleophilic Aromatic Substitution ModerateHighIncreased reactivity due to enhanced electron deficiency of the pyridine ring.

Formation of Metal Complexes and their Stability

Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions. wikipedia.org this compound, with its nitrogen atom and the carboxylate group, can act as a bidentate ligand, coordinating to a central metal ion to form a five-membered chelate ring. The formation of such complexes is a fundamental aspect of its coordination chemistry. wikipedia.org

The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govjocpr.com The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

The following table lists some common transition metal ions that are known to form complexes with pyridine carboxylic acid-type ligands and the likely coordination mode of this compound.

Metal IonPotential Coordination GeometryCoordination Mode of this compound
Cu(II)Square planar, OctahedralBidentate (N, O-donor)
Ni(II)OctahedralBidentate (N, O-donor)
Co(II)Tetrahedral, OctahedralBidentate (N, O-donor)
Zn(II)TetrahedralBidentate (N, O-donor)
Fe(III)OctahedralBidentate (N, O-donor)

Due to a lack of specific scientific data on the biological activity and herbicidal mechanisms of this compound, this article cannot be generated at this time.

Extensive research has revealed a significant gap in available literature regarding the specific effects of the 3,4-dichloro isomer of picolinic acid on plants. The majority of published studies focus on the herbicidal properties of the closely related compound, 3,6-Dichloropicolinic acid, commonly known as clopyralid (B1669233). While general information on picolinic acid herbicides as a class of synthetic auxins is abundant, detailed findings on the efficacy, selectivity, and mode of action of this compound are not sufficiently available to meet the requirements of the requested article.

Information regarding its specific efficacy against broadleaf weeds such as thistles, clovers, and members of the sunflower, legume, knotweed, and violet families is not detailed in the available scientific literature. Similarly, data on its differential effects on monocots versus dicots, specific crop tolerance, and the influence of formulation and application methods on its efficacy are not specifically documented for this compound.

Furthermore, while the general mechanism of auxin mimicry is well-understood for picolinic acid herbicides, the specific interactions of this compound with plant growth hormones and the precise manner in which it disrupts plant growth processes like cell division and elongation have not been specifically elucidated in the available research.

Therefore, to maintain scientific accuracy and adhere strictly to the requested subject, the generation of a detailed article focusing solely on this compound is not feasible based on the current body of scientific evidence. Further research and publication of data specifically on this compound are required.

Biological Activity and Mechanisms of Action in Plants

Auxin Mimicry and Plant Hormonal Regulation

Effects on Auxin Signaling Pathways (e.g., induction of auxin-responsive genes, binding to auxin receptors like TIR1)

As a synthetic auxin, 3,4-Dichloropicolinic acid mimics the action of the natural plant hormone indole-3-acetic acid (IAA). nih.gov Its primary mechanism of action involves the disruption of regulated gene expression controlled by the auxin signaling pathway. This process begins with the binding of the synthetic auxin to a co-receptor complex. researchgate.net This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. nih.gov

The binding of an auxin molecule strengthens the interaction between TIR1/AFB and the Aux/IAA protein, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome. researchgate.net The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, leading to their transcription. oup.com This rapid induction of auxin-responsive genes, such as those for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, is a critical early event in the herbicidal action of synthetic auxins. nih.govoup.com Picolinic acid-based herbicides, in particular, have been shown to bind effectively to the auxin co-receptor complex, initiating this signaling cascade that leads to phytotoxicity. nih.govmdpi.com

Table 1. Key Components in Auxin Signaling Affected by Synthetic Auxins
ComponentFunctionEffect of this compound
TIR1/AFB ProteinsAuxin receptors (F-box proteins) that form part of an SCF E3 ubiquitin ligase complex.Binds to the receptor, stabilizing its interaction with Aux/IAA repressors. nih.gov
Aux/IAA ProteinsTranscriptional repressors that inhibit Auxin Response Factors (ARFs).Promotes their ubiquitination and degradation via the 26S proteasome. researchgate.net
Auxin Response Factors (ARFs)Transcription factors that activate or repress auxin-responsive genes.Released from inhibition, allowing for the transcription of target genes. oup.com
Auxin-Responsive GenesGenes involved in growth, development, and stress responses (e.g., ACC synthase).Rapid and sustained upregulation, leading to physiological disruption. nih.gov

Impact on Auxin Transport Systems (e.g., inhibition of PIN protein endocytosis)

The directional, cell-to-cell movement of auxin, known as polar auxin transport, is crucial for numerous developmental processes in plants. This transport is primarily mediated by PIN-FORMED (PIN) proteins, which are asymmetrically localized efflux carriers on the plasma membrane that determine the direction of auxin flow. nih.gov Research on auxin analogs has shown that these compounds interact with and are transported by PIN proteins. nih.gov

A key regulatory mechanism of PIN protein activity is their dynamic cycling between the plasma membrane and endosomal compartments. Natural auxins have been found to inhibit the endocytosis (internalization) of PIN proteins, which leads to their stabilization at the plasma membrane. nih.gov This action enhances the cell's capacity for auxin efflux, creating a positive feedback loop. Synthetic auxins, including analogs of this compound, have been demonstrated to exert the same effect, inhibiting the endocytosis of PIN proteins. nih.gov This disruption of the normal, regulated transport of auxin contributes to the uncontrolled hormonal effects that characterize the herbicidal activity of these compounds.

Potential Role in Cell Wall Acidification

The "acid growth" theory describes a primary mechanism by which auxins promote cell elongation. According to this model, auxin stimulates the activity of plasma membrane H+-ATPases (proton pumps), which actively transport protons (H+) from the cytoplasm into the apoplast (the cell wall space). researchgate.net This influx of protons lowers the pH of the cell wall.

The resulting acidic environment activates a class of cell wall-loosening proteins called expansins. Expansins work by disrupting the non-covalent bonds between cellulose (B213188) microfibrils and hemicellulose polysaccharides, key structural components of the cell wall. This loosening of the cell wall structure increases its extensibility, allowing the cell to expand under the force of turgor pressure. researchgate.net As a synthetic auxin, this compound is understood to trigger this same cascade of events, leading to uncontrolled and disorganized cell expansion, which manifests as twisting and curling of stems and leaves (epinasty). ucanr.edu

Other Proposed Mechanisms of Action

Inhibition of Specific Metabolic Pathways (e.g., amino acid biosynthesis, protoporphyrinogen (B1215707) oxidase)

The primary mode of action for this compound and other synthetic auxin herbicides is the mimicry of natural auxin, leading to a lethal hormonal imbalance. ucanr.edu The inhibition of specific metabolic pathways such as amino acid biosynthesis or the activity of protoporphyrinogen oxidase (PPO) are distinct mechanisms of action associated with other classes of herbicides. unl.edulibretexts.org

Amino Acid Biosynthesis Inhibitors: Herbicides like glyphosate (B1671968) and sulfonylureas function by blocking enzymes essential for the production of specific amino acids (e.g., aromatic or branched-chain amino acids), thereby halting protein synthesis and plant growth. libretexts.org This is not the target of synthetic auxins.

Protoporphyrinogen Oxidase (PPO) Inhibitors: This class of herbicides, which includes diphenyl ethers, blocks the PPO enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. unl.eduucanr.edu Inhibition leads to the accumulation of a phototoxic intermediate, which causes rapid membrane damage and cell death in the presence of light. unl.edu This mechanism is fundamentally different from the hormone-disrupting action of this compound.

Accumulation of Ethylene (B1197577) and Cyanide

A significant and well-documented secondary effect of treatment with synthetic auxins is the excessive production of the hormone ethylene. nih.govucanr.edu Auxin-responsive genes that are rapidly upregulated include those encoding for ACC synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway. nih.govoup.com This leads to a burst of ethylene production, which causes symptoms like leaf epinasty, senescence, and tissue swelling. nih.gov

Influence on Abscisic Acid (ABA) Levels and Related Physiological Responses

A crucial factor in the lethal action of synthetic auxin herbicides is the overproduction of abscisic acid (ABA), a hormone associated with stress responses. nih.govoup.com Evidence suggests a multi-step hormonal cascade: the initial application of the synthetic auxin induces a rapid burst of ethylene. oup.comnih.gov This auxin-induced ethylene then triggers a significant and sustained increase in ABA biosynthesis. nih.govnih.gov

The mechanism for this increase involves the upregulation of the gene for 9-cis-epoxycarotenoid dioxygenase (NCED), a key regulatory enzyme in the ABA synthesis pathway. nih.govoup.com The resulting accumulation of ABA, a potent growth inhibitor, mediates many of the ultimate phytotoxic effects. nih.gov High levels of ABA lead to stomatal closure, which severely limits carbon dioxide uptake and photosynthesis. nih.gov This inhibition of photosynthesis, combined with the general disruption of growth and development, ultimately leads to plant death. nih.govoup.com

Table 2. Hormonal Cascade Induced by Synthetic Auxin Herbicides
StepHormone/CompoundMechanismPhysiological Effect
1. Initial TriggerSynthetic Auxin (e.g., this compound)Binds to TIR1/AFB receptors, inducing auxin-responsive genes. nih.govUncontrolled cell division and elongation. ucanr.edu
2. Secondary InductionEthyleneUpregulation of ACC synthase gene expression. oup.comEpinasty, senescence, swelling. nih.gov
3. Co-Product AccumulationCyanide (HCN)Co-product of ACC conversion to ethylene. researchgate.netContributes to cellular toxicity.
4. Tertiary InductionAbscisic Acid (ABA)Ethylene-mediated upregulation of the NCED enzyme. nih.govStomatal closure, photosynthesis inhibition, growth arrest, and plant death. oup.comnih.gov

Physiological Responses of Plants to this compound Exposure

Upon exposure, this compound, a synthetic auxin herbicide, elicits a range of physiological responses in susceptible plants, leading to significant disruptions in their growth and development. These responses are characteristic of auxin-type herbicides and are a result of the compound's ability to mimic and overwhelm the plant's natural auxin-regulated processes.

Morphological Symptoms

Exposure to this compound induces distinct morphological abnormalities in sensitive plant species. These symptoms are a direct result of the herbicide's interference with normal cell growth and differentiation. Common visual indicators of exposure include:

Twisted and contorted growth: Stems and petioles may exhibit epinasty, a condition where the upper side of the plant part grows faster than the lower side, resulting in a downward bending or twisting.

Cupped and elongated leaves: Developing leaves often become malformed, appearing cupped, puckered, or abnormally elongated and narrow.

Misshapen fruit: If exposure occurs during reproductive stages, fruits can develop abnormally, leading to reduced quality and yield.

These symptoms are a hallmark of uncontrolled and disorganized growth stimulated by the synthetic auxin. cambridge.org

Impact on Root and Shoot Development

The development of both root and shoot systems is significantly impacted by this compound. As a synthetic auxin, it can disrupt the carefully regulated hormonal balance that governs plant architecture.

Shoot Development: In shoots, the herbicide can cause swelling and cracking of stems, and the proliferation of undifferentiated callus tissue. The apical dominance may be disrupted, leading to the growth of numerous adventitious shoots.

Table 1: Observed Effects of Auxin-like Herbicides on Plant Development

Plant PartObserved EffectGeneral Consequence
StemsTwisting, swelling, crackingCompromised structural integrity and transport
LeavesCupping, elongation, malformationReduced photosynthetic capacity
RootsInhibition of primary root growth, abnormal proliferation of lateral rootsImpaired water and nutrient uptake
Overall GrowthStunted and disorganizedReduced plant vigor and survival

Effects on Seed Germination and Flowering

The influence of this compound extends to the reproductive phases of plant life, including seed germination and flowering.

Seed Germination: While some studies on similar compounds show varied effects, high concentrations of auxin-like herbicides can inhibit seed germination. ekb.eg The hormonal imbalance created by the herbicide can interfere with the physiological processes required to break dormancy and initiate growth.

Flowering: Exposure can disrupt the transition from vegetative to reproductive growth. This can result in delayed flowering, abnormal flower development, or complete inhibition of flowering, ultimately impacting seed and fruit production.

Influence on Biomass and Yield in Target and Non-Target Plants

The cumulative effect of the physiological disruptions caused by this compound is a significant reduction in plant biomass and economic yield.

Target Plants: In susceptible (target) broadleaf weeds, the herbicide's action leads to rapid, uncontrolled growth that the plant cannot sustain, resulting in death and a complete loss of biomass.

Non-Target Plants: Non-target susceptible crops that are accidentally exposed can suffer substantial yield losses. cambridge.org Even at low concentrations, the morphological and developmental abnormalities can reduce the plant's ability to photosynthesize effectively and allocate resources to reproductive structures, leading to lower crop yields. For instance, studies on the similar compound 3,6-dichloropicolinic acid have shown that even low rates can cause significant injury and yield reduction in sensitive crops like soybeans and cotton. cambridge.org

Cellular and Subcellular Effects

At the cellular level, this compound induces a cascade of detrimental effects that underpin the visible morphological symptoms.

Membrane Damage: The uncontrolled cell division and elongation can lead to a loss of cell membrane integrity.

Oxidative Stress: The plant's stress response to the herbicide can lead to the overproduction of reactive oxygen species (ROS). This results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA. mdpi.com

Reactive Oxygen Species (ROS) Production: The accumulation of ROS can overwhelm the plant's antioxidant defense systems, leading to programmed cell death.

Absorption, Uptake, and Translocation within Plants

The effectiveness of this compound as an herbicide is highly dependent on its ability to be absorbed by the plant and moved to its sites of action.

Absorption and Uptake: It is primarily absorbed through the foliage, but can also be taken up by the roots from the soil. lsuagcenter.comnih.gov The uptake is influenced by environmental factors and the formulation of the herbicide.

Translocation: Once absorbed, this compound is highly mobile within the plant. It is translocated through both the xylem and the phloem. researchgate.netcambridge.org This systemic movement allows the herbicide to accumulate in areas of active growth, such as the meristems in the shoots and roots, where it exerts its primary effects. researchgate.net The ability to move throughout the plant ensures that it reaches the sensitive tissues responsible for growth and development, leading to widespread disruption. researchgate.netcambridge.org

Environmental Fate and Ecotoxicological Research

Environmental Persistence and Degradation Pathways

The fate of pyridine (B92270) derivatives like 3,4-Dichloropicolinic acid in the environment is a complex interplay of photochemical transformation, biological degradation, and other physical processes. tandfonline.com While many simple pyridine compounds are readily degraded in soil, chlorination can often confer persistence. researchgate.net The biodegradability of pyridine derivatives generally follows the order: pyridinecarboxylic acids > hydroxypyridines > methylpyridines > aminopyridines > chloropyridines. proquest.com

Microbial Metabolism in Soils and Aquatic Sediments

Microbial activity is a primary driver for the breakdown of many organic compounds in the environment. Pyridine and its derivatives can be utilized by numerous bacteria as a sole source of carbon and/or nitrogen. tandfonline.com The degradation pathways are heavily influenced by the presence or absence of oxygen and the specific enzymatic machinery of the microorganisms involved.

The presence of oxygen is a critical factor in the microbial degradation of chlorinated aromatic compounds.

Aerobic Degradation: Under aerobic conditions, microorganisms employ oxygen-dependent enzymes, primarily oxygenases, to initiate the breakdown of the aromatic ring. rsc.org This process is generally faster and more complete than anaerobic degradation. For many pyridine derivatives, aerobic degradation involves several hydroxylation steps, followed by the cleavage of the aromatic ring. proquest.com For instance, newly isolated denitrifying bacteria of the Azoarcus genus can degrade pyridine under both aerobic and anaerobic conditions, though degradation rates and cell growth are typically higher in the presence of oxygen. oregonstate.edu

Anaerobic Degradation: In the absence of oxygen, degradation is significantly slower. researchgate.net Anaerobic breakdown of pyridine has been observed under denitrifying, sulfate-reducing, and methanogenic conditions. proquest.comoregonstate.edu Studies on chlorinated pyridines in anoxic freshwater sediments have shown that decomposition is often slower than under aerobic conditions. researchgate.net For example, under denitrifying and sulfate-reducing conditions, pyridine can be oxidized to carbon dioxide, but the process may have a lag period of several months. researchgate.net Some compounds, like 2- or 4-hydroxypyridine, show no transformation under these anaerobic conditions. researchgate.net

ConditionGeneral CharacteristicsElectron AcceptorsRelative RateExample Pathways
AerobicFaster, more complete degradation. Utilizes oxygen-dependent enzymes.Oxygen (O₂)HighHydroxylation followed by ring cleavage.
AnaerobicSlower degradation, often with significant lag times.Nitrate (NO₃⁻), Sulfate (SO₄²⁻), CO₂LowReductive processes, oxidation to CO₂ under specific conditions.

Oxygenases are essential enzymes in the aerobic degradation of aromatic compounds. rsc.org They catalyze the incorporation of oxygen atoms into the aromatic ring, which destabilizes the structure and facilitates subsequent cleavage. rsc.orgresearchgate.net

Monooxygenases incorporate a single oxygen atom into the substrate.

Dioxygenases incorporate both atoms of molecular oxygen.

These enzymes, particularly ring-hydroxylating dioxygenases, are often the first step in the catabolic pathway. tandfonline.comresearchgate.net For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) is initiated by an α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the ether bond. mdpi.comnih.gov The resulting 2,4-dichlorophenol (B122985) is then hydroxylated by a 2,4-DCP hydroxylase (TfdB) to form dichlorocatechol, which is then susceptible to ring cleavage by a chlorocatechol 1,2-dioxygenase. nih.govresearchgate.net In the case of pyridine degradation by Arthrobacter sp., a two-component flavin-dependent monooxygenase system is responsible for the initial direct cleavage of the pyridine ring. nih.govasm.org This enzymatic action is crucial for converting stable, chlorinated aromatic structures like this compound into intermediates that can enter central metabolic pathways.

A wide variety of bacteria capable of degrading pyridine and its derivatives have been isolated from environmental samples. asm.org These microorganisms possess specialized enzyme systems to break down the stable heterocyclic ring.

Several bacterial genera are known for their ability to metabolize pyridine compounds:

Arthrobacter asm.orgresearchgate.net

Rhodococcus researchgate.netmdpi.com

Pseudomonas asm.org

Nocardia asm.org

Bacillus asm.org

Paracoccus asm.org

Azoarcus oregonstate.edu

Research on Arthrobacter sp. strain 68b identified a plasmid-borne pyr gene cluster responsible for pyridine degradation. nih.govasm.org The initial step is catalyzed by a two-component monooxygenase (PyrA and PyrE), which performs an oxidative cleavage of the pyridine ring. nih.govasm.org Subsequent enzymatic steps involving a dehydrogenase, an amidohydrolase, and another dehydrogenase lead to the formation of succinic acid, which can be utilized by the cell. nih.gov Similarly, Rhodococcus sp. PA18 has been shown to degrade picolinic acid by first forming 6-hydroxypicolinic acid. mdpi.com These examples highlight the common strategy of hydroxylation and ring cleavage employed by bacteria to mineralize pyridine-based compounds.

Bacterial GenusDegradation CapabilityKey Enzyme/Pathway Characteristic
ArthrobacterPyridineTwo-component flavin-dependent monooxygenase system for initial ring cleavage. nih.govasm.org
RhodococcusPicolinic AcidMetabolizes picolinic acid via 6-hydroxypicolinic acid. mdpi.com
AzoarcusPyridineDenitrifying bacterium capable of both aerobic and anaerobic degradation. oregonstate.edu
Cupriavidus2,4-Dα-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) initiates degradation. mdpi.comnih.gov
PseudomonasPyridine, 2,4-DInvolved in various aromatic degradation pathways. mdpi.comasm.org

Photodegradation

Photodegradation, or photolysis, is an abiotic process where light energy breaks down chemical compounds. While microbial degradation is often the primary fate of herbicides in soil, photolysis can be a significant pathway in aqueous environments or on soil surfaces. juniperpublishers.comresearchgate.net

Studies on the related compound 2,4-D show it is relatively resistant to soil photodegradation. juniperpublishers.com However, in aqueous solutions, advanced oxidation processes involving UV light, often combined with a catalyst or an oxidizing agent like chlorine, can effectively degrade chlorinated aromatic compounds. mdpi.com The efficiency of direct UV photolysis depends on the compound's molar absorption coefficient and quantum yield. mdpi.com For compounds resistant to direct photolysis, the generation of highly reactive hydroxyl radicals (HO•) in processes like UV–chlorine treatment can significantly enhance degradation. mdpi.com The exact products of this compound photolysis are not detailed in the available research, but degradation of similar chlorinated aromatics often proceeds through dechlorination and ring cleavage.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the picolinic acid structure and its derivatives to hydrolysis can vary. The ester and amide derivatives of picolinic acid can undergo hydrolysis, often catalyzed by acid, base, or metal ions, to yield the parent carboxylic acid. acs.orgcam.ac.ukgoogle.com However, the pyridine ring itself and the carbon-chlorine bonds are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a primary degradation pathway for the core structure of this compound in the environment.

Influence of Environmental Factors on Degradation Rates (e.g., temperature, soil moisture, organic matter, water type)

No specific studies detailing the degradation kinetics of this compound under varying environmental conditions were found.

Ecotoxicity to Non-Target Organisms

No ecotoxicological studies providing toxicity data (e.g., LC50, EC50) for non-target terrestrial or aquatic organisms exposed to this compound were found.

Until specific research on the environmental behavior and toxicological effects of this compound is conducted and published, a detailed and scientifically accurate article as outlined cannot be produced.

Aquatic Organisms (e.g., algae, Daphnia, fish, aquatic macrophytes)

Acute and Chronic Toxicity Endpoints (e.g., EC50, LC50, NOEC)

Specific acute and chronic toxicity data (EC50, LC50, NOEC) for this compound are not available in the reviewed scientific literature.

Terrestrial Organisms

Birds

No specific avian toxicity data (e.g., LD50) for this compound was found in the public domain.

Bees and Other Beneficial Insects

There is no available research detailing the acute or chronic toxicity of this compound to bees or other beneficial insects.

Earthworms and Soil Microorganisms

Specific toxicity studies on the effects of this compound on earthworms and soil microorganisms are not present in the available literature.

Impact on Non-Target Terrestrial Plants

No studies specifically investigating the phytotoxicity or impact of this compound on non-target terrestrial plants were identified.

Ecological Risk Assessment Methodologies

Derivation of Toxicity Reference Values (TRVs)

There is no available research detailing the derivation of specific Toxicity Reference Values (TRVs) for this compound for different ecological receptors.

Exposure Scenarios and Risk Characterization

Scientifically established exposure scenarios and subsequent risk characterizations for this compound in various environmental compartments are not documented.

Addressing Uncertainty in Ecotoxicological Studies

A discussion on addressing uncertainty in ecotoxicological studies is contingent on the existence of such studies. As no specific ecotoxicological research on this compound was found, this section cannot be developed.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, and several chromatographic methods are employed for the analysis of 3,4-Dichloropicolinic acid. These techniques separate the compound from other components in a sample, allowing for its precise identification and measurement.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for detecting electronegative compounds, such as those containing halogens like this compound. scioninstruments.commeasurlabs.comchromatographyonline.com The principle of GC-ECD involves the use of a radioactive source to generate a steady stream of electrons, creating a constant current. wikipedia.org When an electronegative compound passes through the detector, it captures some of these electrons, causing a decrease in the current that is proportional to the concentration of the analyte. wikipedia.orgcdc.gov This high sensitivity makes GC-ECD particularly suitable for trace-level analysis in environmental samples. measurlabs.com For the analysis of acidic compounds like this compound, a derivatization step, often methylation, is typically required to convert the acid into a more volatile ester, making it amenable to gas chromatography. nih.gov

Table 1: Key Aspects of GC-ECD for this compound Analysis
ParameterDescription
PrincipleDetects compounds that capture electrons, leading to a reduction in a constant current. wikipedia.org
SelectivityHighly selective for electronegative compounds, especially those containing halogens. scioninstruments.comchromatographyonline.com
SensitivityExtremely high, capable of detecting compounds at femtogram levels. wikipedia.org
DerivatizationTypically required for acidic compounds to increase volatility (e.g., methylation). nih.gov
ApplicationWidely used in environmental analysis for detecting chlorinated pesticides. measurlabs.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of a wide range of compounds, including acidic herbicides like this compound. lcms.cz This technique offers high sensitivity and selectivity, often with minimal sample preparation and no need for derivatization. lcms.cz LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The compound is first separated from the sample matrix on an LC column and then ionized, typically using electrospray ionization (ESI). The resulting ions are then fragmented, and specific fragment ions are monitored, providing a high degree of certainty in identification and quantification. youngin.com This method is particularly advantageous for analyzing complex matrices. nih.gov

The analysis of degradation products of this compound is essential for understanding its environmental fate. Chromatomass spectrometry, which couples a chromatographic separation technique with mass spectrometry, is a powerful tool for identifying these transformation products. For instance, studies on the photochemical degradation of related compounds like 3,6-dichloropicolinic acid have utilized gas chromatomass spectrometry to identify various photolysis products. researchgate.net This approach allows for the separation and identification of multiple degradation compounds in a single analysis, providing valuable insights into the degradation pathways.

Sample Preparation and Derivatization Methods

Effective sample preparation is a critical step in the analytical workflow, ensuring that the analyte is in a form suitable for analysis and free from interfering substances. For this compound, common techniques include solid-phase extraction (SPE) and derivatization.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. mdpi.comsigmaaldrich.com It involves passing a liquid sample through a solid sorbent that retains the analyte of interest, while allowing interfering compounds to pass through. mdpi.comresearchgate.net The analyte is then eluted with a small volume of solvent. mdpi.com For acidic herbicides, polymeric reversed-phase sorbents are often employed. mdpi.com

Methylation: For GC-based analysis, derivatization is often necessary to increase the volatility and improve the chromatographic properties of acidic analytes. Methylation is a common derivatization technique for carboxylic acids like this compound. nih.gov

Validation of Methods

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. europa.eueuropa.eu Key validation parameters include accuracy, precision, specificity, linearity, and sensitivity. europa.eu

Certified Reference Standards: The use of certified reference standards is fundamental for accurate calibration and quantification. These are highly pure materials with a well-characterized concentration.

Spike-Recovery Experiments: To assess the accuracy of a method and evaluate potential matrix effects, spike-recovery experiments are performed. cygnustechnologies.comthermofisher.comthermofisher.com This involves adding a known amount of the analyte to a blank sample matrix and measuring the percentage of the analyte that is recovered by the analytical method. cygnustechnologies.comthermofisher.comthermofisher.com Acceptable recovery is typically within a defined range, such as 90-110%. pblassaysci.com

Internal Standards: The use of an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, can improve the precision and accuracy of the analysis by compensating for variations in sample preparation and instrument response.

Quantification in Diverse Matrices

The analytical methods for this compound must be applicable to a variety of sample types, each presenting unique challenges.

Environmental Matrices: The determination of this compound in environmental samples such as water and soil is crucial for environmental monitoring. youngin.com Methods like LC-MS/MS are well-suited for the direct analysis of water samples. waters.com For soil samples, extraction procedures are necessary to isolate the analyte from the complex soil matrix before analysis. youngin.com

Crop Matrices: The analysis of this compound residues in crops is important for food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with LC-MS/MS, is a popular approach for the extraction and cleanup of pesticide residues from various plant-based matrices. mdpi.compreprints.org This method has been successfully applied to the determination of other acidic herbicides in fruits, vegetables, and grains. mdpi.com

Table 2: Summary of Analytical Methodologies for this compound
MethodologyTechniqueKey FeaturesApplication
Chromatographic TechniquesGC/ECDHigh sensitivity for halogenated compounds; requires derivatization. scioninstruments.comnih.govTrace analysis in environmental samples. measurlabs.com
LC-MS/MSHigh sensitivity and selectivity; often no derivatization needed. lcms.czAnalysis in complex environmental and crop matrices. nih.govmdpi.com
Chromatomass SpectrometryIdentification of unknown degradation products. researchgate.netEnvironmental fate studies. researchgate.net
Sample PreparationSolid-Phase Extraction (SPE)Cleanup and concentration of the analyte. mdpi.comsigmaaldrich.comVarious liquid samples. sigmaaldrich.com
MethylationIncreases volatility for GC analysis. nih.govAnalysis of acidic compounds by GC. nih.gov
Method ValidationCertified Reference StandardsEnsures accurate calibration.Quantitative analysis.
Spike-Recovery ExperimentsAssesses accuracy and matrix effects. cygnustechnologies.comthermofisher.comMethod validation. cygnustechnologies.comthermofisher.com
Internal StandardsImproves precision and accuracy.Quantitative analysis.
Quantification in MatricesEnvironmental MatricesDirect injection for water; extraction for soil. youngin.comwaters.comWater and soil monitoring. youngin.com
Crop MatricesQuEChERS extraction and cleanup. mdpi.compreprints.orgFood safety analysis. mdpi.com

Advanced Research Topics and Future Directions

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like 3,4-dichloropicolinic acid influences its biological activity. By examining the molecule's electronic and structural properties, researchers can predict its behavior and design more effective derivatives.

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For picolinic acid derivatives, these calculations provide insights into geometric parameters (bond lengths and angles), charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The positions of the two chlorine atoms on the pyridine (B92270) ring of this compound significantly influence its electronic properties. Theoretical analyses of the closely related isomer, 3,6-dichloropicolinic acid (clopyralid), show that the pyridine ring and its substituent groups are largely planar. scholarsresearchlibrary.com Such calculations reveal that the HOMO and LUMO are concentrated around the pyridine ring and the carboxylic acid group, which are the primary sites for chemical reactions. scholarsresearchlibrary.com

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. scholarsresearchlibrary.com For instance, DFT studies comparing 3,6-dichloropicolinic acid with its 4-amino-substituted derivative show that the addition of the amino group lowers the HOMO-LUMO gap, indicating an increase in chemical reactivity. scholarsresearchlibrary.com Similar computational studies on other substituted picolinic acids confirm that electron-donating or electron-withdrawing groups alter the electron density and orbital energies of the molecule. academicjournals.org

Table 1: Comparison of Calculated Quantum Chemical Parameters for 3,6-Dichloropicolinic Acid and a Derivative. scholarsresearchlibrary.com
Parameter3,6-Dichloropicolinic Acid (Clopyralid)4-Amino-3,6-dichloro-2-pyridinecarboxylic Acid
HOMO Energy (Hartree)-0.282-0.250
LUMO Energy (Hartree)-0.087-0.070
HOMO-LUMO Energy Gap (eV)5.304.89
Total Thermal Energy (Kcal/Mol)58.25569.691
Predicted ReactivityLowerHigher

Influence of Zwitterion Structure on Physiological Effects

In aqueous solutions, picolinic acid and its derivatives can exist as zwitterions, where the carboxylic acid group is deprotonated (-COO⁻) and the pyridine nitrogen is protonated (-N⁺H-). This dipolar ionic form can significantly influence the molecule's physiological effects.

Quantum chemical calculations performed on the zwitterionic forms of picolinic acid derivatives have revealed distinct differences in their electronic and structural characteristics that correlate with their biological activity. researchgate.net A study analyzing 3,6-dichloropicolinic acid, among other derivatives, found that the pattern of boundary molecular orbitals and the electric charge distribution in the zwitterion are key determinants of its physiological effect. researchgate.net Specifically, the strength of the exocyclic bond between the pyridine ring and the carboxylic group (C(pyr)-Cexo) was found to differ between molecules with and without a bimodal physiological effect. researchgate.net These findings suggest that the specific behavior of the this compound zwitterion in an aqueous environment is a critical factor in its mechanism of action. researchgate.net The pH of the solution determines the prevalence of the zwitterionic species, which in turn affects solubility and interaction with biological targets. mdpi.com

Relationship between Molecular Structure and Bioavailability

Bioavailability, the fraction of an administered compound that reaches systemic circulation, is governed by molecular properties such as solubility, lipophilicity, and polar surface area. mdpi.com The relationship between a molecule's structure and its bioavailability is a key focus in the development of effective chemical agents. For pyridine carboxylic acid derivatives, even minor structural modifications can lead to significant changes in absorption and metabolic stability. dovepress.comnih.gov

Lipophilicity, often measured as the partition coefficient (logP), and the polar surface area (PSA) are two critical predictors of a drug's ability to permeate biological membranes. mdpi.com Generally, orally active drugs should have a logP value below 5 and a PSA of less than 120 Ų to ensure adequate absorption and permeation. mdpi.com The two chlorine atoms in this compound increase its lipophilicity compared to unsubstituted picolinic acid, which would be expected to influence its transport across membranes.

A compelling example from a related class of compounds illustrates this principle: a pyridine carboxylic acid derivative (compound 91) was found to have poor oral bioavailability (9%). dovepress.com A structural modification to create a related derivative (compound 92) resulted in a dramatic improvement, with bioavailability increasing to 73%. dovepress.com This enhancement was attributed to the modification's effect on the molecule's absorption and clearance rate.

Table 2: Example of Structural Modification Impact on Bioavailability in a Pyridine Carboxylic Acid Derivative. dovepress.com
ParameterCompound 91Compound 92 (Modified)
Bioavailability (%F)9%73%
Clearance Rate (CL)20 mL/min/kg7.6 mL/min/kg

Mechanistic Studies at the Molecular Level

Understanding the precise molecular interactions that underlie a compound's biological effect is essential for optimizing its activity and selectivity. Mechanistic studies for this compound focus on identifying its specific cellular targets and quantifying its binding interactions.

Identification of Specific Molecular Targets and Pathways

Picolinic acid derivatives, including chlorinated forms, are known to function as synthetic auxin herbicides. mdpi.com Extensive research has identified their primary molecular target in plants as the F-box protein family of auxin receptors. nih.gov Specifically, these herbicides bind to the Auxin-Signaling F-Box Protein 5 (AFB5). nih.govresearchgate.net This binding event initiates a signaling cascade that mimics the effects of high concentrations of the natural plant hormone auxin.

The binding of the picolinic acid herbicide to the AFB5 receptor leads to the degradation of Aux/IAA transcriptional repressor proteins. This, in turn, results in the upregulation of auxin-responsive genes, which disrupts normal plant growth processes. nih.gov Studies on novel picolinic acid herbicides have shown they can induce the upregulation of specific genes like ACS7 and NCED3. nih.gov This leads to the overproduction of ethylene (B1197577) and abscisic acid (ABA), causing rapid cell death and phytotoxicity. nih.gov Therefore, the key pathway involves binding to the AFB5 receptor, triggering a hormonal signaling cascade that is ultimately lethal to susceptible plants.

Investigation of Binding Affinities with Enzymes and Receptors

The strength of the interaction between a compound and its molecular target is quantified by its binding affinity. High binding affinity is often a prerequisite for potent biological activity. nih.gov This affinity can be evaluated through experimental assays and computational methods like molecular docking.

Molecular docking simulations are used to predict the binding pose and estimate the binding energy of a ligand within the active site of its target protein. For picolinic acid herbicides, docking studies have been performed to model their interaction with the AFB5 receptor. nih.gov These studies help to explain how different structural modifications can enhance binding. For example, a novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid was shown through molecular docking to bind more intensively to the AFB5 receptor than the established herbicide picloram (B1677784). nih.gov

Binding affinities are often reported as dissociation constants (Kd), inhibition constants (Ki), or as a calculated binding energy (in kcal/mol). A lower value in these metrics typically indicates a stronger and more favorable interaction. The goal of SAR studies is often to modify a lead compound to maximize these binding interactions, thereby increasing its potency and selectivity. nih.gov

Table 3: Representative Binding Affinities from a Molecular Docking Study of Novel Ligands with Target Enzymes. rjptonline.org
CompoundTarget EnzymeBinding Affinity (kcal/mol)
Co-crystallized LigandDPP-4-10.0
Compound 2CDPP-4-11.8
Compound 2GDPP-4-11.8
Co-crystallized LigandAChE-12.0
Compound 2CAChE-12.8

Enantioselective Degradation and Isomer-Specific Effects

Current research on this compound has not extensively covered its enantioselective degradation or isomer-specific effects. While many complex molecules exist as enantiomers (mirror-image isomers), and their biological activity can differ significantly, specific studies detailing this for this compound are not prominent in publicly available literature. For many chiral pesticides, one enantiomer often exhibits higher biological activity and may be degraded at a different rate by soil microorganisms than its counterpart. This differential degradation and activity are critical for accurate environmental fate modeling and risk assessment. The lack of such specific data for this compound represents a notable research gap.

Potential for Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation present environmentally sustainable approaches for cleaning up sites contaminated with agrochemicals. mdpi.comresearchgate.net Although specific studies targeting this compound are limited, research on structurally similar compounds, such as other chlorinated phenoxyacetic acids, provides a strong basis for its potential remediation.

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. mdpi.com Numerous microbial strains have been identified that can degrade related herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), often targeting the carbon-chlorine bond for cleavage. nih.gov The isolation and characterization of microbial consortia from contaminated soils could yield strains capable of metabolizing this compound. Bioaugmentation, the process of adding cultured microorganisms to the contaminated site, could enhance the degradation rate of this compound in soil and water. researchgate.net

Phytoremediation involves the use of plants to remove, degrade, or stabilize environmental contaminants. mdpi.com Plants can absorb contaminants through their roots and translocate them to the shoots (phytoextraction) or break them down through metabolic processes (phytodegradation). researchgate.net Model plants like Arabidopsis thaliana are frequently used to explore the preliminary effects of novel compounds and to study the mechanisms of plant responses to chemicals at the molecular level. nih.govdntb.gov.ua Research into plants that are hyperaccumulators of chlorinated organic compounds could reveal candidates for the phytoremediation of this compound.

Table 1: Potential Remediation Strategies for Chlorinated Aromatic Compounds
StrategyMechanismExample Organism/Plant (from related studies)Potential Relevance for this compound
BioremediationMicrobial degradation of organic pollutants into less toxic substances. mdpi.comNovosphingobium sp. (for 2,4-D) researchgate.netSuggests that specific bacterial strains could be isolated and utilized for the targeted degradation of this compound in contaminated soil and water.
PhytoremediationUse of plants to remove, degrade, or stabilize contaminants from soil and water. mdpi.comTransgenic Tobacco (for 2,4-dichlorophenol) researchgate.netIndicates that certain plant species, potentially including genetically engineered varieties, could be effective in absorbing and metabolizing this compound.

Regulatory Science and Risk Management Implications

The regulatory framework and risk management for any chemical compound are built upon a comprehensive understanding of its environmental and toxicological profile. For this compound, several areas require further investigation to ensure robust risk assessment and management.

A thorough risk assessment for this compound is hampered by several data gaps. Strategies for assessing chemicals with such gaps often involve using data from similar compounds as a starting point, but this must be supplemented with specific research. nih.gov Key areas where more data is needed include its long-term environmental fate, potential for bioaccumulation in food chains, and comprehensive ecotoxicological effects on a wide range of non-target organisms. Furthermore, the lack of data on enantiomer-specific toxicity and degradation pathways is a significant uncertainty in current risk models. nih.govresearchgate.net The potential for developmental neurotoxicity is another area that requires careful evaluation in risk assessments for many pesticides. regulations.gov

Table 2: Key Research Gaps for this compound Risk Assessment
Research AreaSpecific Data GapImplication for Risk Assessment
StereochemistryLack of studies on enantioselective degradation and isomer-specific toxicity.Potential for under- or overestimation of environmental persistence and toxicity if one isomer is more active or persistent.
EcotoxicologyLimited data on chronic effects on diverse non-target species (e.g., pollinators, soil fauna, aquatic organisms).Incomplete understanding of the potential long-term impact on ecosystem health. blm.gov
Environmental FateIncomplete understanding of degradation pathways in various environmental compartments (soil, water, sediment).Difficulty in accurately predicting environmental concentrations and persistence.
Human HealthNeed for comprehensive data on developmental and/or reproductive toxicity. nih.govUncertainty in establishing safe exposure levels for human populations.

Effective environmental management requires clear guidelines for monitoring the presence of this compound in various environmental matrices. This includes the development of standardized analytical methods for its detection in soil, water, and biological tissues. Establishing maximum residue limits (MRLs) in food commodities and environmental quality standards (EQS) for water bodies is crucial for protecting human health and ecosystems. Regulatory actions for similar compounds, such as 1,3-Dichloropropene, have involved establishing mandatory setbacks, limiting application rates, and requiring detailed use reports, which could serve as a model for managing this compound. ca.gov

Emerging Research Applications Beyond Herbicidal Use (e.g., biotechnology, plant physiology studies)

Beyond its role as a herbicide, this compound and related compounds hold potential for various research applications. Picolinic acid derivatives act as synthetic auxins, a class of plant hormones that regulate many aspects of plant growth and development. nih.gov

In biotechnology and plant physiology, these compounds can be used as molecular probes to study auxin signaling pathways. For instance, 3,4-dichlorophenylacetic acid (Dcaa) has been identified as an auxin analog that promotes root growth and induces the expression of auxin-responsive genes by binding to auxin receptors. nih.gov Such research helps to elucidate the fundamental mechanisms of plant development.

Furthermore, the picolinic acid scaffold is a template for designing new molecules with specific biological activities. nih.govmdpi.com By modifying the structure of compounds like this compound, researchers can explore structure-activity relationships to develop novel plant growth regulators or other bioactive molecules for agricultural or biotechnological applications. nih.govmdpi.com These studies often involve molecular docking analyses to understand how these synthetic molecules interact with specific protein receptors in plants, such as the F-box protein AFB5. nih.gov

Q & A

Q. Which analytical techniques are most effective for quantifying this compound residues in plant and soil matrices?

  • Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C or ²H analogs) ensures precision. For cabbage and soil studies on 3,6-Dichloropicolinic acid, ANOVA models (DF=1, F=45.27, p<0.01) were applied to evaluate residue persistence, requiring at least triplicate sampling to account for matrix variability .

Advanced Research Questions

Q. How can electrochemical synthesis be optimized to produce this compound with high selectivity?

  • Answer: Controlled-potential coulometry enables selective reduction of precursors (e.g., tetrachloropicolinic acid) by maintaining a constant current (e.g., 100 μA for 100 s) and monitoring electron transfer (n=4 mol e⁻/mol analyte). This method achieved >95% purity for 3,6-Dichloropicolinic acid in pilot studies . Researchers should optimize pH (near-neutral) and electrolyte composition (e.g., Na₂SO₄) to minimize side reactions.

Q. What experimental designs effectively assess the herbicidal efficacy of this compound while controlling for environmental variables?

  • Answer: Randomized complete block designs (RCBD) with split-plot arrangements are recommended. For example, in cabbage trials, 3,6-Dichloropicolinic acid showed significant efficacy (F=45.27, p<0.01) compared to controls, while soil adsorption was nonsignificant (F=0.06, p>0.05). Replicate treatments across varying soil organic matter (SOM) levels and irrigation regimes to isolate compound-specific effects .

Q. How should researchers resolve contradictions in data on environmental persistence and mobility of this compound?

  • Answer: Discrepancies in adsorption (e.g., soil vs. plant uptake) may arise from SOM content and cation exchange capacity (CEC). Apply Freundlich isotherm models to soil adsorption studies and compare degradation half-lives (t₁/₂) under aerobic vs. anaerobic conditions using ¹⁴C-labeled tracer techniques. For 3,6-Dichloropicolinic acid, field trials showed t₁/₂ of 7–14 days in soil, requiring region-specific calibration .

Q. What methodologies are suitable for evaluating the endocrine-disrupting potential of this compound in non-target organisms?

  • Answer: Use in vitro reporter gene assays (e.g., ERα/ERβ luciferase) and in vivo zebrafish embryo toxicity tests (ZFET). Dose-response curves (0.1–100 μM) and transcriptomic analysis (RNA-seq) can identify pathways affected. For related compounds, RTECS data and OECD guidelines (e.g., Test No. 456) provide frameworks for hazard assessment .

Notes

  • Citations refer to structurally analogous compounds (e.g., 3,6-Dichloropicolinic acid) due to limited direct data on this compound. Methodologies are adaptable with validation.
  • Avoid non-peer-reviewed sources (e.g., commercial websites) per user guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.